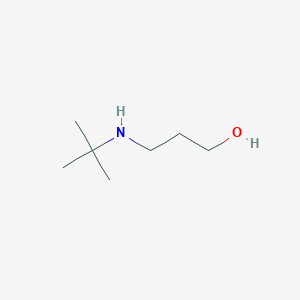![molecular formula C24H25N3O4S B2610626 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 799778-25-9](/img/structure/B2610626.png)
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a cyano group (-CN), a sulfanyl group (-SH), an acetamide group (CH3CONH2), and a dihydropyridine ring . The presence of the 3,4-dimethoxyphenyl group suggests that it might be an analogue of certain neurotransmitters .
Molecular Structure Analysis
The molecular structure of the compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydropyridine ring, in particular, contributes to the complexity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For instance, the cyano group might undergo addition reactions, while the sulfanyl group could participate in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and acetamide groups would likely make the compound somewhat polar .Aplicaciones Científicas De Investigación
Anticancer and Antifungal Applications
The compound is part of a series of novel 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes and 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes that have shown promising anticancer and antifungal activity . These compounds have demonstrated dual inhibition of enzymes that participate in the growth of cancer and fungal cells .
Synthesis of Chromenes
The compound can be used in the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions . This method generates a variety of 2-amino-3-cyano-4H-chromenes in good to high yields from alcohols as inexpensive and easily available starting materials .
3. Use in Dye-Sensitized Solar Cells (DSSC) The compound is one of the most important dyes used in DSSC . The structural, optoelectronic, and thermodynamic properties of the compound have been studied using RHF and DFT methods . The compound is a good candidate as nonlinear optical materials .
Quantitative Determination of Biothiols
The compound can be used as a reagent for the quantitative determination of biothiols, including glutathione and cysteine . These biothiols are low-molecular compounds commonly found in mammalian cells, which act as redox regulators in the body, maintain intracellular redox balance, transmit cellular signals, and regulate the metabolism of xenobiotics .
Use in Heavy Metal Sensors
The compound can be used in the synthesis of new sensors for silver ions based on nicotinonitriles containing a tricyanobutadiene fragment . These sensors can be used for the quantitative determination of biothiols .
Use in Multifunctional Catalysts
The compound can be used in the synthesis of a novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes . This catalyst can be used in a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14-6-5-7-15(2)23(14)26-22(29)13-32-24-18(12-25)17(11-21(28)27-24)16-8-9-19(30-3)20(10-16)31-4/h5-10,17H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANVUVROAXUDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

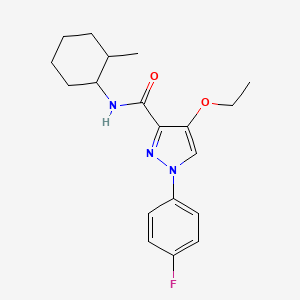
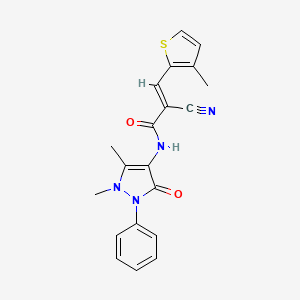
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
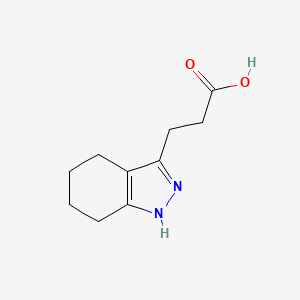
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

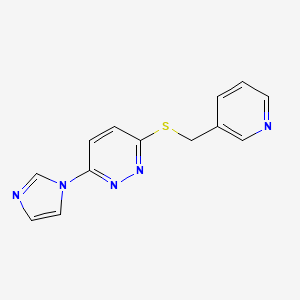
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)
